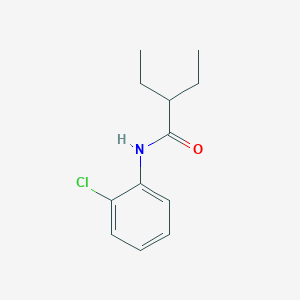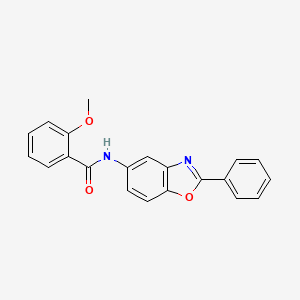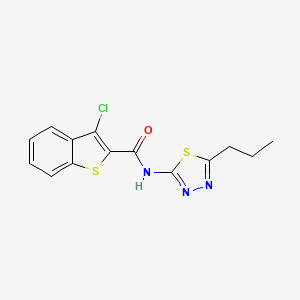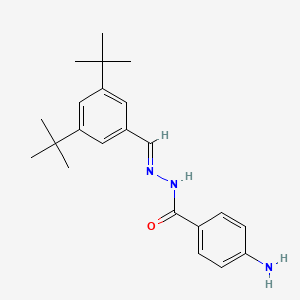![molecular formula C16H16ClNOS B5882050 N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide is a novel chemical compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science. CMMD is a thioamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for drug development and other applications.
作用機序
The mechanism of action of CMMD is not yet fully understood. However, it is believed that CMMD exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, CMMD has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, CMMD may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMD vary depending on the specific application. In medicine, CMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CMMD has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In agriculture, CMMD has been found to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
実験室実験の利点と制限
One advantage of CMMD is its relatively simple synthesis, which can be performed using standard laboratory equipment. In addition, CMMD has been found to exhibit significant biological activity, making it a promising candidate for various scientific applications. However, one limitation of CMMD is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are many potential future directions for the study of CMMD. In medicine, future research could focus on developing new cancer treatments based on CMMD. In addition, future research could focus on exploring the antimicrobial properties of CMMD and developing new antibiotics. In agriculture, future research could focus on developing new herbicides based on CMMD. Finally, in materials science, future research could focus on exploring the catalytic properties of CMMD and developing new catalysts.
合成法
The synthesis of CMMD involves the reaction of 2-chloroacetophenone with 2-methylbenzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CMMD as the final product. The synthesis of CMMD is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
CMMD has been studied extensively for its potential applications in various scientific fields. In medicine, CMMD has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer treatments. In addition, CMMD has been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. In agriculture, CMMD has been found to exhibit significant herbicidal activity, making it a promising candidate for the development of new herbicides. Finally, in materials science, CMMD has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQZKOGXAICXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)